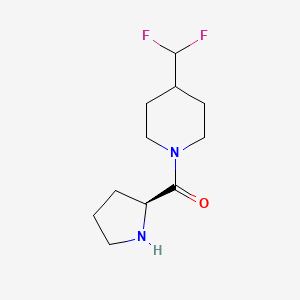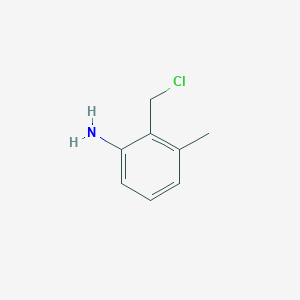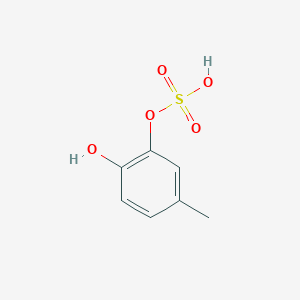
1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine is a compound that features a piperazine ring substituted with a fluorophenyl group and a dioxaborolane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluorophenyl Intermediate: The starting material, 2-fluoro-4-bromophenyl, undergoes a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron to form 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl.
Piperazine Substitution: The intermediate is then reacted with piperazine under suitable conditions, such as in the presence of a base like potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Reactions: Products include derivatives where the fluorine atom is replaced by the nucleophile.
Coupling Reactions: Products include biaryl compounds formed by the coupling of the boronic ester with aryl halides.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor ligands.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The boronic ester group can interact with biological molecules, potentially inhibiting enzyme activity by forming reversible covalent bonds with active site residues.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but contains a pyridine ring instead of a piperazine ring.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a benzoate ester instead of a piperazine ring.
Uniqueness
1-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine is unique due to the presence of both a piperazine ring and a boronic ester group, which allows it to participate in a variety of chemical reactions and makes it a versatile building block in organic synthesis and drug development.
Propiedades
Fórmula molecular |
C16H24BFN2O2 |
|---|---|
Peso molecular |
306.2 g/mol |
Nombre IUPAC |
1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine |
InChI |
InChI=1S/C16H24BFN2O2/c1-15(2)16(3,4)22-17(21-15)12-5-6-14(13(18)11-12)20-9-7-19-8-10-20/h5-6,11,19H,7-10H2,1-4H3 |
Clave InChI |
LYBIWGMJUUTZEM-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCNCC3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Rel-(3aR,6aS)-2-methylhexahydrocyclopenta[c]pyrrol-4(1H)-one](/img/structure/B13351281.png)
![trans-2-[(2-Fluorophenyl)amino]cyclobutan-1-ol](/img/structure/B13351289.png)

![6-(2-Methoxybenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351309.png)
![2-([1,1'-Biphenyl]-4-yloxy)-N-(1-cyanocyclohexyl)acetamide](/img/structure/B13351313.png)

![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13351326.png)




